molecular formula C11H12F4O3 B6313170 4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene CAS No. 1858257-08-5

4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene

Cat. No.: B6313170
CAS No.: 1858257-08-5
M. Wt: 268.20 g/mol
InChI Key: QCKCNQFHXBTBKU-UHFFFAOYSA-N
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Description

4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene is a fascinating chemical compound with unique properties that make it an ideal candidate for various scientific research applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of the Methylenedioxy Intermediate: This step involves the formation of the methylenedioxy group through a reaction between catechol and formaldehyde in the presence of an acid catalyst.

    Formation of the Tetrafluoroethoxy Intermediate: The tetrafluoroethoxy group is introduced by reacting a suitable precursor, such as tetrafluoroethanol, with an appropriate leaving group under basic conditions.

    Coupling Reaction: The final step involves coupling the methylenedioxy and tetrafluoroethoxy intermediates with a benzene ring through a nucleophilic substitution reaction, typically using a strong base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylenedioxy or tetrafluoroethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often involve the use of strong bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the original ones.

Scientific Research Applications

4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is employed in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene involves its interaction with specific molecular targets and pathways. The methylenedioxy and tetrafluoroethoxy groups contribute to its binding affinity and selectivity for certain enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Methylenedioxy)ethyl]phenol
  • 4-[2-(Methylenedioxy)ethyl]benzoic acid
  • 4-[2-(Methylenedioxy)ethyl]benzaldehyde

Comparison

Compared to similar compounds, 4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene is unique due to the presence of the tetrafluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable tool in various scientific research applications.

Properties

IUPAC Name

1-(ethylperoxymethyl)-4-(1,1,2,2-tetrafluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F4O3/c1-2-16-17-7-8-3-5-9(6-4-8)18-11(14,15)10(12)13/h3-6,10H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKCNQFHXBTBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOOCC1=CC=C(C=C1)OC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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